molecular formula C16H27NO2 B12180404 [3-(4-Tert-butylphenoxy)-2-hydroxypropyl](propan-2-YL)amine

[3-(4-Tert-butylphenoxy)-2-hydroxypropyl](propan-2-YL)amine

Cat. No.: B12180404
M. Wt: 265.39 g/mol
InChI Key: BJRJHSIVXVLLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Tert-butylphenoxy)-2-hydroxypropylamine is an organic compound with a complex structure that includes a tert-butylphenoxy group, a hydroxypropyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenoxy)-2-hydroxypropylamine typically involves multiple steps. One common method is the reaction of 4-tert-butylphenol with epichlorohydrin to form 3-(4-tert-butylphenoxy)-1,2-epoxypropane. This intermediate is then reacted with isopropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenoxy)-2-hydroxypropylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Tert-butylphenoxy)-2-hydroxypropylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, this compound can be used to study the effects of phenoxy and amine groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, 3-(4-Tert-butylphenoxy)-2-hydroxypropylamine has potential applications as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs with specific therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenoxy)-2-hydroxypropylamine involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic regions of proteins, while the hydroxypropyl and amine groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: A simpler compound with a similar phenoxy group.

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A compound with a similar tert-butyl group but different functional groups.

    2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides: Compounds with similar tert-butyl groups and additional functional groups.

Uniqueness

3-(4-Tert-butylphenoxy)-2-hydroxypropylamine is unique due to its combination of phenoxy, hydroxypropyl, and amine groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H27NO2

Molecular Weight

265.39 g/mol

IUPAC Name

1-(4-tert-butylphenoxy)-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C16H27NO2/c1-12(2)17-10-14(18)11-19-15-8-6-13(7-9-15)16(3,4)5/h6-9,12,14,17-18H,10-11H2,1-5H3

InChI Key

BJRJHSIVXVLLHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.